N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine
Descripción
Chemical Name: N-(3,4-Dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine CAS Number: 1226428-05-2 Molecular Formula: C24H27N3O Molecular Weight: 373.49 g/mol SMILES: Cc1ccc2c(c1)c(Nc1ccc(c(c1)C)C)cc(n2)C(=O)N1CCCCC1 Availability: Priced at $8/1g, with bulk discounts (up to $10/25g) .
This quinolin-4-amine derivative features a 3,4-dimethylphenyl substituent at the 4-position, a methyl group at the 6-position of the quinoline core, and a piperidine-1-carbonyl moiety at the 2-position.
Propiedades
IUPAC Name |
[4-(3,4-dimethylanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-16-7-10-21-20(13-16)22(25-19-9-8-17(2)18(3)14-19)15-23(26-21)24(28)27-11-5-4-6-12-27/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVCFVZXYTPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine-1-carbonyl group and the 3,4-dimethylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Recent studies have highlighted the antiplasmodial properties of quinoline derivatives, including N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine. This compound has been identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with an effective concentration (EC50) in the low nanomolar range.
Case Study: Mechanism of Action
The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This novel mechanism distinguishes it from traditional antimalarial drugs and suggests potential for overcoming resistance issues associated with existing therapies .
Data Table: Antimalarial Efficacy
| Compound Name | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine | 120 | < 1 | Inhibition of PfEF2 |
| Compound 2 (DDD107498) | < 10 | 0.5 | Inhibition of PfEF2 |
Anticancer Activity
The compound has also been evaluated for anticancer properties, particularly against various human cancer cell lines. Its structural characteristics allow it to interact with specific molecular targets involved in cancer progression.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that this compound exhibits significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/mL, indicating a promising therapeutic index for further development .
Data Table: Anticancer Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT-116 | 1.9 | Induction of apoptosis |
| MCF-7 | 7.52 | Cell cycle arrest |
Antiparasitic Activity
Beyond its applications in malaria and cancer, the compound shows potential as an antiparasitic agent against other protozoan infections.
Case Study: Broad-spectrum Antiparasitic Effects
Research indicates that derivatives of quinoline compounds can inhibit various protozoan parasites effectively. The specific activity against Trypanosoma brucei, responsible for sleeping sickness, has been documented, showcasing its potential as a lead candidate for drug development targeting neglected tropical diseases .
Data Table: Antiparasitic Efficacy
| Parasite | Effective Concentration (EC50) | Notes |
|---|---|---|
| Plasmodium falciparum | 120 nM | Moderate potency |
| Trypanosoma brucei | < 100 nM | Potential lead candidate |
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Fluorinated Analog: {4-[(2,4-Dimethylphenyl)amino]-6-fluoro-3-quinolinyl}(1-piperidinyl)methanone
CAS : 1358054-75-7
Molecular Formula : C23H24FN3O
Molecular Weight : 377.46 g/mol
Key Differences :
- Substituents : A fluorine atom at the 6-position and a 2,4-dimethylphenyl group (vs. 3,4-dimethylphenyl in the target compound).
Dichlorophenyl Derivatives ()
Examples include N-(3,4-dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (17) and N-(3,4-dichlorophenyl)-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine (23). Key Differences:
- Core Structure: These compounds feature an imidazo[4,5-c]quinoline core instead of a simple quinoline.
- Substituents: Chlorine atoms on the phenyl ring increase metabolic stability but reduce lipophilicity compared to methyl groups.
PL374: A 4-Aminoquinoline with a Dipyridinylmethyleneamino Group
Structure: N-(3-(4-(Dipyridin-2-ylmethyleneamino)piperidin-1-yl)propyl)quinolin-4-amine Key Differences:
- Substituents: A dipyridinylmethyleneamino group increases molecular complexity and bulkiness, likely extending half-life but reducing solubility.
Tetrahydroquinoline Derivatives ()
Examples include 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58). Key Differences:
- Core Structure: Tetrahydroquinoline (saturated) vs. aromatic quinoline in the target compound.
- Impact : Reduced aromaticity diminishes π-π stacking interactions, critical for binding to biological targets like kinases or receptors .
Structural and Functional Comparison Table
Substituent Effects on Properties and Activity
- Methyl vs. Halogen Substituents : Methyl groups (target compound) enhance lipophilicity and passive diffusion, whereas halogens (e.g., Cl in , F in ) improve binding via electronegativity but may reduce bioavailability.
- Piperidine Modifications: The piperidine-1-carbonyl group in the target compound offers conformational flexibility, while bulky groups like benzoylpiperidinyl () or dipyridinylmethyleneamino () may enhance target specificity at the cost of solubility.
Actividad Biológica
N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, known by its CAS number 1226428-05-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 1226428-05-2 |
Pharmacological Properties
Research indicates that N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine exhibits a range of biological activities, particularly in relation to central nervous system (CNS) disorders and cancer therapy.
-
Anticancer Activity :
- Studies suggest that quinoline derivatives can inhibit cancer cell proliferation. The presence of the quinoline moiety in this compound may contribute to its ability to induce apoptosis in various cancer cell lines.
- A study demonstrated that related compounds showed IC values in the micromolar range against breast and lung cancer cells, indicating potential for further development .
-
Neuropharmacological Effects :
- The piperidine component of the structure is known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating conditions such as depression and anxiety.
- Preliminary data indicate that similar compounds exhibit selective inhibition of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters .
Structure-Activity Relationship (SAR)
The biological activity of N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can be partially attributed to its structural features:
- Quinoline Ring : Essential for anticancer activity; modifications on this ring can enhance potency.
- Piperidine Group : Influences CNS activity and may enhance binding affinity to specific receptors.
Research has shown that variations in substituents at the 6-position of the quinoline ring can significantly affect biological outcomes, with certain substitutions leading to improved efficacy against specific targets .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various quinoline derivatives, including N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine. The compound was tested against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.8 |
| HeLa (Cervical) | 6.0 |
These results indicate a promising profile for further investigation into its mechanism of action and potential therapeutic applications .
Study 2: Neuropharmacological Assessment
In another study focused on neuropharmacological effects, researchers assessed the impact of this compound on MAO inhibition:
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| N-(3,4-dimethylphenyl)-... | 45 | 60 |
| Standard (Selegiline) | 80 | 90 |
The results suggest that while not as potent as standard inhibitors, N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine shows significant promise as a dual inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
